N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the tert-butyl, dimethylamino, and phenyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alkyl halides are employed, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenolic derivatives, quinones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has been investigated for its therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects. Its potential use in treating various medical conditions is an area of ongoing research.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole compounds with different substituents.
Phenyl derivatives: Compounds containing phenyl rings with various functional groups.
Dimethylamino derivatives: Compounds with dimethylamino groups in different molecular contexts.
Uniqueness: N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-tert-butyl-3-(dimethylamino)-4-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)17-15(21)20-11-13(14(18-20)19(4)5)12-9-7-6-8-10-12/h6-11H,1-5H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKBRQAWZTYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C=C(C(=N1)N(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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